Product packaging for 3-(3-oxobutyl)-1H-indole-5-carbonitrile(Cat. No.:CAS No. 505062-51-1)

3-(3-oxobutyl)-1H-indole-5-carbonitrile

Cat. No.: B3352695
CAS No.: 505062-51-1
M. Wt: 212.25 g/mol
InChI Key: JQUPSJZCNLQGNR-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Indole (B1671886) Chemistry and Its Derivatives

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. jchr.orgresearchgate.netnih.gov It is a structural component in a vast array of natural products, most notably the essential amino acid tryptophan, and serves as the foundational scaffold for numerous pharmaceuticals. researchgate.netnih.gov The versatility of the indole nucleus allows for functionalization at multiple positions, giving rise to a diverse range of derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov

Modern synthetic methodologies, such as one-pot syntheses and transition metal-catalyzed reactions, have further expanded the accessibility and diversity of indole derivatives. nih.govresearchgate.net These advancements enable chemists to precisely tailor the structure of indole-based molecules to achieve desired properties, making the exploration of novel derivatives like 3-(3-oxobutyl)-1H-indole-5-carbonitrile a promising avenue for discovery. researchgate.net

Significance of Functional Groups: Oxobutyl Chain and Nitrile Moiety in Chemical Scaffolds

The chemical character of this compound is significantly influenced by its two key functional groups: the 3-oxobutyl chain and the 5-nitrile moiety.

The 3-oxobutyl group introduces a ketone functionality, which is a versatile handle for a variety of chemical transformations. The carbonyl group can participate in reactions such as reductions to form alcohols, reductive aminations to introduce new amine functionalities, and various condensation reactions. acs.org The presence of a ketone can also influence the molecule's electronic properties and its potential to interact with biological targets through hydrogen bonding.

The nitrile group (C≡N) is a highly valuable functional group in medicinal chemistry. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. sigmaaldrich.com The nitrile moiety is often used as a bioisostere for a carbonyl group or a hydroxyl group. Furthermore, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic rings. Indole-5-carbonitrile itself is a known reactant for the preparation of various biologically active compounds. sigmaaldrich.comsigmaaldrich.com

Overview of Research Paradigms and Opportunities for the Compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research directions. The combination of the biologically active indole core with the reactive oxobutyl and nitrile functionalities presents a rich platform for the synthesis of novel and complex molecules.

Given the known activities of other indole derivatives, this compound could be explored as a precursor for the development of new therapeutic agents. For instance, the ketone functionality could be modified to explore structure-activity relationships in kinase inhibition or other enzyme-targeted therapies. The nitrile group could be used to modulate pharmacokinetic properties or to serve as a reactive handle for covalent modification of biological targets.

Furthermore, the compound could be a valuable building block in the synthesis of more complex heterocyclic systems. The reactivity of both the oxobutyl chain and the nitrile group allows for a wide range of potential chemical transformations, opening up avenues for the creation of diverse chemical libraries for high-throughput screening. The lack of extensive research on this specific molecule represents a clear opportunity for novel investigations into its synthesis, reactivity, and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B3352695 3-(3-oxobutyl)-1H-indole-5-carbonitrile CAS No. 505062-51-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-oxobutyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8,15H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUPSJZCNLQGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Transformative Pathways

Strategic Retrosynthetic Analysis for 3-(3-oxobutyl)-1H-indole-5-carbonitrile

A logical retrosynthetic analysis of this compound suggests several key disconnections. The most straightforward approach involves disconnecting the C3-side chain from the indole (B1671886) nucleus. This leads to two primary synthetic strategies:

Strategy A: Alkylation or Acylation of the Indole Core. This approach disconnects the bond between the C3 of the indole and the benzylic carbon of the side chain. This suggests a Friedel-Crafts type alkylation or acylation of a pre-formed 1H-indole-5-carbonitrile core with a suitable four-carbon electrophile.

Strategy B: Annulation to form the Indole Ring. This strategy involves disconnecting the pyrrole (B145914) ring of the indole nucleus, suggesting the formation of the indole core as a key step. The Fischer indole synthesis is a prominent example of such a strategy, starting from an appropriately substituted phenylhydrazine (B124118) and a ketone that will ultimately form the C2-C3 bond and the attached side chain.

A third potential disconnection involves a Michael addition of the indole core to an α,β-unsaturated ketone, which represents a convergent and efficient method for forming the C-C bond at the C3 position.

Approaches to the Indole Core Elaboration

The Fischer indole synthesis is a robust and widely used method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.com In the context of this compound, this method would involve the reaction of 4-cyanophenylhydrazine with a suitable ketone.

The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.org A potential synthetic route to a precursor of the target molecule using this method could involve the reaction of 4-cyanophenylhydrazine with 6-chloro-2-hexanone. Subsequent transformation of the chloro group would be necessary to obtain the desired oxobutyl side chain.

A one-pot synthesis approach is often feasible, where the intermediate arylhydrazone is not isolated. thermofisher.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, PPA) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. wikipedia.org

Modern synthetic methods offer palladium-catalyzed routes to the indole core. These methods often involve the cyclization of substituted anilines or the cross-coupling of aryl halides and hydrazones in what is known as the Buchwald modification of the Fischer indole synthesis. wikipedia.org Palladium-catalyzed reactions can offer milder reaction conditions and broader functional group tolerance compared to the often harsh acidic conditions of the classical Fischer synthesis. nih.gov

For the synthesis of 1H-indole-5-carbonitrile, a palladium-catalyzed approach could involve the intramolecular cyclization of an appropriately substituted N-allyl or N-vinyl aniline derivative. Furthermore, palladium catalysis is instrumental in the functionalization of the pre-formed indole ring at various positions, including C3. nih.gov

In recent years, the principles of green chemistry have been increasingly applied to classical reactions like the Fischer indole synthesis to reduce environmental impact. newhaven.eduresearchgate.net These approaches focus on the use of more environmentally benign solvents, catalysts, and energy sources.

For instance, the use of low-melting mixtures of tartaric acid and dimethylurea can serve as both a recyclable, biodegradable solvent and a catalyst, allowing the reaction to proceed under mild conditions. organic-chemistry.org Microwave-assisted organic synthesis has also been employed to accelerate the Fischer indole synthesis, often leading to higher yields and shorter reaction times. newhaven.eduresearchgate.net The use of conductively heated sealed-vessel reactors provides a more affordable alternative to microwave reactors while offering similar benefits. newhaven.edu These green approaches are applicable to the synthesis of functionalized indoles and are relevant to the industrial production of compounds like this compound.

Stereoselective Introduction of the 3-Oxobutyl Side Chain

The introduction of the 3-oxobutyl side chain at the C3 position of the 1H-indole-5-carbonitrile core is a key transformation. The C3 position of indole is highly nucleophilic, making it susceptible to electrophilic attack.

Friedel-Crafts Acylation: A common and effective method for introducing an acyl group at the C3 position of an indole is the Friedel-Crafts acylation. For the synthesis of this compound, a plausible route involves the acylation of 1H-indole-5-carbonitrile with a 4-halobutanoyl chloride, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This would yield 3-(4-chloro-1-oxobutyl)-1H-indole-5-carbonitrile. Subsequent reduction of the ketone and oxidation of the resulting alcohol, or direct conversion of the halide to a ketone, would be required.

A patent for the synthesis of a related compound, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, describes the Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride, followed by selective deoxygenation. google.com Another patent details a process where 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile is reduced to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile using sodium borohydride and a Lewis acid. google.com While these examples lead to a chloro-analog, a patent for the synthesis of a vilazodone intermediate explicitly mentions 3-(4-oxobutyl)indole-5-carbonitrile as an intermediate, which can be prepared by oxidation of 3-(4-hydroxybutyl)indole-5-carbonitrile. google.com This suggests the feasibility of a synthetic strategy involving an initial acylation followed by further transformations.

Illustrative Reaction Conditions for a Related Friedel-Crafts Acylation and Reduction:

StepReactantsReagentsSolventConditionsProductYieldReference
Acylation 1-Tosyl-1H-indole-5-carbonitrile, 4-Chlorobutyryl chlorideAlCl₃Dichloromethane0 °C to rt3-(4-Chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrileNot specified google.com
Reduction 3-(4-Chlorobutyryl)-1H-indole-5-carbonitrileNaBH₄, AlCl₃THF20-30 °C3-(4-Chlorobutyl)-1H-indole-5-carbonitrile69% google.com

Michael Addition: A more direct approach for the introduction of the 3-oxobutyl side chain is the Michael addition of 1H-indole-5-carbonitrile to an α,β-unsaturated ketone like methyl vinyl ketone (but-3-en-2-one). This reaction is typically catalyzed by a protic or Lewis acid. Silica sulfuric acid under ultrasonic irradiation has been shown to be an effective catalyst for the Michael addition of indoles to α,β-unsaturated ketones, affording β-indolylketones in good yields at room temperature. researchgate.net This method offers a direct, atom-economical route to the target compound.

Tandem Reactions and Cascade Processes for Side Chain Formation

The construction of the 3-(3-oxobutyl) side chain at the C3 position of the indole nucleus can be efficiently achieved through tandem or cascade reactions, which offer the advantage of forming multiple bonds in a single synthetic operation. A plausible and widely utilized approach involves a tandem Michael addition of the indole nucleus to an appropriate Michael acceptor.

In this context, the reaction of an indole-5-carbonitrile precursor with methyl vinyl ketone (MVK) or a related α,β-unsaturated carbonyl compound represents a direct and atom-economical method. The inherent nucleophilicity of the C3 position of the indole ring facilitates the conjugate addition to the electrophilic β-carbon of the Michael acceptor. This reaction is typically catalyzed by a Brønsted or Lewis acid to activate the enone, or in some cases, can proceed under thermal conditions.

The general mechanism involves the initial protonation of the carbonyl oxygen of the Michael acceptor by an acid catalyst, which enhances its electrophilicity. The nucleophilic C3 of the indole then attacks the β-carbon of the activated enone, leading to the formation of an enolate intermediate. Subsequent protonation of this enolate yields the desired 3-(3-oxobutyl) side chain.

Table 1: Plausible Tandem Michael Addition for 3-(3-oxobutyl) Side Chain Formation

Reactant 1Reactant 2Catalyst (Example)Product
1H-Indole-5-carbonitrileMethyl vinyl ketoneBrønsted Acid (e.g., HCl) or Lewis Acid (e.g., ZnCl₂)This compound

Regioselective Installation of the 5-Carbonitrile Group

The introduction of the carbonitrile group at the C5 position of the indole ring is a critical transformation that requires high regioselectivity. Several methods can be employed, broadly categorized into direct cyano-group transfer methods and cross-coupling methodologies.

Direct Cyano-Group Transfer Methods

Direct C-H cyanation offers an atom-economical route to introduce the nitrile functionality. This approach avoids the need for pre-functionalized substrates, such as halogenated indoles. Various cyanating agents and catalytic systems have been developed for the direct cyanation of arenes and heterocycles.

One notable method involves the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent, often in the presence of a transition metal catalyst like rhodium. These reactions proceed via a C-H activation mechanism, where the metal catalyst selectively activates a C-H bond on the indole ring, followed by the transfer of the cyano group from the NCTS reagent. The regioselectivity of such reactions can be influenced by the electronic properties of the indole substrate and the nature of the directing group, if present.

Another approach is the use of potassium hexacyanoferrate(II), K₄[Fe(CN)₆], as a non-toxic cyanide source in palladium-catalyzed direct C-H cyanation reactions. frontiersin.org While this method has been reported for the C3-cyanation of indoles, modification of the ligand and reaction conditions could potentially steer the selectivity towards the C5 position, especially with a suitably substituted indole precursor.

Electrochemical methods also present a modern and sustainable alternative for direct C-H cyanation. orgsyn.org These methods utilize an electric current to mediate the reaction, often with a simple cyanide source like trimethylsilyl cyanide (TMSCN), avoiding the need for harsh chemical oxidants. orgsyn.org The regioselectivity can be controlled by the choice of electrolyte, solvent, and electrode material.

Table 2: Examples of Direct Cyano-Group Transfer Reagents

Cyanating AgentCatalyst System (Example)Key Features
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)Rhodium(III) complexesC-H activation pathway
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])Palladium(II) acetateNon-toxic cyanide source
Trimethylsilyl cyanide (TMSCN)Electrochemical (redox catalyst)Metal-free, sustainable

Cross-Coupling Methodologies for Nitrile Introduction

Cross-coupling reactions are a powerful and reliable tool for the formation of carbon-carbon bonds, including the introduction of a nitrile group. This strategy typically involves the reaction of a 5-haloindole (e.g., 5-bromo- or 5-iodoindole) with a cyanide source in the presence of a transition metal catalyst, most commonly palladium.

The Rosenmund-von Braun reaction and its modern palladium-catalyzed variants are the cornerstone of this approach. These reactions utilize cyanide salts such as potassium cyanide (KCN), sodium cyanide (NaCN), or zinc cyanide (Zn(CN)₂). Zinc cyanide is often preferred due to its lower toxicity and better compatibility with a wider range of functional groups.

The catalytic cycle of a palladium-catalyzed cyanation typically involves the oxidative addition of the 5-haloindole to a Pd(0) species, followed by transmetalation with the cyanide source, and finally, reductive elimination to yield the 5-cyanoindole (B20398) product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency and scope of the reaction. Ligands such as triphenylphosphine (PPh₃) or more sophisticated phosphine-based ligands are commonly employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

Table 3: Cross-Coupling Conditions for 5-Cyanoindole Synthesis

5-HaloindoleCyanide SourceCatalyst (Example)Ligand (Example)Solvent (Example)
5-BromoindoleZn(CN)₂Pd₂(dba)₃dppfDMF
5-IodoindoleKCNPd(PPh₃)₄-Acetonitrile (B52724)

This methodology offers excellent regioselectivity, as the position of the nitrile group is predetermined by the position of the halogen atom on the indole ring.

Total Synthesis and Process Optimization

The total synthesis of this compound can be approached through either a convergent or a linear strategy. Process optimization is crucial at each step to ensure high yield and purity of the final product.

Convergent and Linear Synthesis Pathways

A more efficient approach is a convergent synthesis . nih.gov In this strategy, key fragments of the molecule are synthesized independently and then combined in the later stages. For the target molecule, a convergent approach would involve the synthesis of 5-cyanoindole as one key intermediate and the introduction of the 3-(3-oxobutyl) side chain as a separate consideration.

Example of a Convergent Pathway:

Fragment A Synthesis: Preparation of 1H-indole-5-carbonitrile. This can be achieved from 5-bromoindole via a palladium-catalyzed cyanation, as described in section 2.4.2.

Fragment B Introduction: The 3-(3-oxobutyl) side chain is then introduced onto the pre-formed 5-cyanoindole nucleus. This can be accomplished through a Michael addition with methyl vinyl ketone, as detailed in section 2.3.2.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and stoichiometry of reagents.

For the Michael addition step (introduction of the C3 side chain), a screening of various Lewis and Brønsted acid catalysts can be performed to identify the most effective one. The solvent can also play a critical role; for instance, polar aprotic solvents like DMF or acetonitrile might be suitable. The reaction temperature should be carefully controlled to prevent side reactions, such as polymerization of the Michael acceptor or degradation of the indole ring.

In the case of the palladium-catalyzed cyanation to form the 5-carbonitrile group, optimization would focus on the catalyst loading, the choice of ligand, and the base. Reducing the catalyst loading is economically desirable for large-scale synthesis. The ligand can significantly impact the reaction rate and efficiency; for example, bulky electron-rich phosphine (B1218219) ligands often improve the performance of the palladium catalyst. The choice of base and its concentration can also influence the outcome of the reaction.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously and identify the optimal reaction conditions. Purification methods, such as column chromatography or recrystallization, would also be optimized to ensure the final product meets the required purity specifications.

Synthesis of Analogues and Derivatives for Structure-Activity/Property Exploration

The synthesis of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) and structure-property relationships (SPR). These studies involve systematic modifications of the parent molecule to understand how different structural features influence its chemical and biological properties. Key areas of modification include the 3-oxobutyl moiety and the indole ring system, as well as the synthesis and separation of stereoisomers.

Modifications on the 3-Oxobutyl Moiety

Key modifications to the 3-oxobutyl group include:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol, yielding 3-(3-hydroxybutyl)-1H-indole-5-carbonitrile. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) google.com. The introduction of a hydroxyl group can alter the compound's polarity and hydrogen bonding capabilities.

Chain Length Variation: The length of the butyl chain can be extended or shortened. For instance, analogues with a 3-oxopropyl or 3-oxopentyl side chain can be synthesized. These changes can impact the molecule's conformational flexibility and its fit within a biological target.

Alkylation at the α-Carbon: The carbon atom adjacent to the carbonyl group can be alkylated to introduce steric bulk. This can influence the orientation of the side chain and its interactions with its environment.

Functional Group Interconversion: The ketone can be converted into other functional groups, such as an oxime or a hydrazone, by reacting it with hydroxylamine or hydrazine derivatives, respectively. These modifications can explore the importance of the carbonyl oxygen for activity.

ModificationReagentsResulting StructurePotential Impact
Ketone ReductionNaBH₄, AlCl₃Secondary AlcoholIncreased polarity, hydrogen bonding
Chain Extension(e.g., 5-chloropentanoyl chloride in Friedel-Crafts acylation)Longer Alkyl ChainAltered conformational flexibility
α-AlkylationLDA, Alkyl halideSubstituted Side ChainIncreased steric hindrance
Oxime FormationHydroxylamine (NH₂OH)OximeAltered electronic and steric properties

Substituent Effects on the Indole Ring System

The electronic and steric properties of the indole ring can be modulated by introducing various substituents. The indole nucleus is highly amenable to electrophilic substitution, primarily at the C3 position, but also at other positions depending on the reaction conditions and the presence of directing groups researchgate.net.

Common modifications to the indole ring include:

Substitution at the N1-position: The indole nitrogen can be alkylated or acylated to introduce a variety of groups. This can affect the compound's lipophilicity and its ability to act as a hydrogen bond donor.

Annulation to the Indole Core: Fusing another ring to the indole system can create more complex, rigid structures, which can be useful for probing specific binding interactions.

Position of SubstitutionSubstituentSynthetic MethodPotential Effect
N1Alkyl, BenzylAlkylation with alkyl/benzyl halide and a baseIncreased lipophilicity, loss of H-bond donor
C4, C6, C7Halogen (F, Cl, Br)Electrophilic halogenationAltered electronic properties and metabolic stability
C5Methoxy (OCH₃)(Multi-step synthesis from substituted aniline)Increased electron density, potential for H-bonding
C2Methyl(e.g., Fischer indole synthesis with a ketone)Steric influence on C3 substituent

Advanced Spectroscopic Characterization for Molecular Architecture Confirmation

The definitive structural confirmation of this compound relies on a suite of advanced spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy of this compound, conducted in deuterated chloroform (CDCl₃) at 500 MHz, reveals distinct signals corresponding to each unique proton in the molecule. The analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) allows for the assignment of each proton to its specific position in the molecular structure.

The spectrum is characterized by signals in both the aromatic and aliphatic regions. The downfield region shows the protons of the indole ring system, while the upfield region displays the protons of the oxobutyl side chain. The indole NH proton typically appears as a broad singlet at a high chemical shift. The protons on the benzene (B151609) ring portion of the indole nucleus exhibit splitting patterns that are indicative of their substitution pattern. The methylene and methyl protons of the butanoyl group show characteristic triplet and singlet signals, respectively.

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment

Detailed experimental data for the assignment of each proton was not available in the searched literature.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl).

The ¹³C NMR spectrum of this compound, recorded at 125 MHz in CDCl₃, confirms the presence of 13 distinct carbon atoms. The spectrum shows signals for the carbonyl carbon of the ketone, the carbons of the nitrile group, the aromatic carbons of the indole ring, and the aliphatic carbons of the oxobutyl side chain. The chemical shifts are consistent with the proposed structure, with the carbonyl and nitrile carbons appearing at the downfield end of the spectrum.

¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment

Detailed experimental data for the assignment of each carbon was not available in the searched literature.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms, which is crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings within the same spin system, for instance, confirming the connectivity between the methylene groups in the oxobutyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the oxobutyl side chain to the C3 position of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the preferred conformation of the flexible oxobutyl side chain relative to the rigid indole ring.

Specific experimental data from 2D NMR studies for this compound were not found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group of the indole, the C≡N of the nitrile, and the C=O of the ketone.

Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (indole) ~3400
C≡N Stretch (nitrile) ~2230-2210
C=O Stretch (ketone) ~1715
Aromatic C-H Stretch ~3100-3000
Aliphatic C-H Stretch ~3000-2850

An experimental IR spectrum for the specific compound this compound was not available in the searched literature. The expected ranges are based on typical values for these functional groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula.

For this compound, the molecular formula is C₁₃H₁₂N₂O. nih.gov The calculated exact mass for the protonated molecule [M+H]⁺ would be compared to the experimentally measured value.

HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₂N₂O
Calculated Exact Mass 212.09496

Solid-State Structural Determination via X-ray Crystallography

Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals. The process for this compound would involve exploring various crystallization techniques, such as slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and would be guided by the compound's solubility properties.

Once crystals are obtained, their quality must be assessed. This is typically done using optical microscopy to check for well-defined faces, lack of twinning, and appropriate size. A high-quality crystal will diffract X-rays strongly and produce a clear diffraction pattern, which is essential for a successful structure determination.

Despite extensive searches, no published studies detailing the successful crystallization or crystal quality assessment of this compound have been found.

Unit Cell Parameters and Space Group Determination

A preliminary X-ray diffraction experiment on a suitable crystal would determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice. This experiment also reveals the crystal system and the space group, which describes the symmetry elements present in the crystal structure.

As no crystallographic data for this compound is publicly available, the unit cell parameters and space group remain undetermined. A placeholder table for this data is provided below for when such information becomes available.

Interactive Data Table: Unit Cell Parameters

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Bond Lengths, Bond Angles, and Torsional Angles Analysis

Following the full data collection and structure solution, a detailed analysis of the internal geometry of the this compound molecule would be possible. This includes the precise measurement of all bond lengths, the angles between adjacent bonds, and the torsional angles that define the conformation of the flexible oxobutyl side chain relative to the rigid indole ring system.

This information is crucial for understanding the electronic structure and potential strain within the molecule. For instance, the planarity of the indole ring and the geometry around the carbonyl group would be of significant interest.

Without an experimentally determined crystal structure, a definitive analysis of bond lengths, bond angles, and torsional angles for this compound cannot be provided. The following tables are presented as templates for the inclusion of such data in the future.

Interactive Data Table: Selected Bond Lengths

Atom 1Atom 2Bond Length (Å)
Data not availableData not availableData not available

Interactive Data Table: Selected Bond Angles

Atom 1Atom 2Atom 3Bond Angle (°)
Data not availableData not availableData not availableData not available

Interactive Data Table: Selected Torsional Angles

Atom 1Atom 2Atom 3Atom 4Torsional Angle (°)
Data not availableData not availableData not availableData not availableData not available

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces. An analysis of the crystal structure of this compound would identify these interactions. The presence of a hydrogen bond donor (the indole N-H), hydrogen bond acceptors (the carbonyl oxygen and the nitrile nitrogen), and an aromatic system suggests that a rich network of intermolecular interactions could be expected to stabilize the crystal lattice. Understanding these interactions is important for predicting properties like melting point and solubility.

The absence of a solved crystal structure precludes any discussion of the specific intermolecular interactions and packing arrangement for this compound.

Theoretical Conformational Analysis

In the absence of experimental solid-state data, or to complement it, computational methods can be employed to explore the conformational landscape of a molecule.

Computational Conformational Search Methodologies

A theoretical conformational analysis of this compound would typically begin with a systematic or stochastic search of the potential energy surface to identify all low-energy conformers. This is particularly important for the flexible 3-oxobutyl side chain.

Commonly used methodologies include:

Molecular Mechanics (MM) Force Fields: Methods like MMFF or OPLS are used for rapid initial screening of a large number of possible conformations.

Quantum Mechanical (QM) Methods: More accurate methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*), are then used to optimize the geometries and calculate the relative energies of the conformers identified in the initial search.

These calculations can provide valuable insights into the preferred shapes of the molecule in the gas phase or in solution (by using implicit or explicit solvent models), which can be correlated with its chemical behavior.

While general computational methodologies for indole derivatives are well-established, a specific theoretical conformational analysis for this compound has not been reported in the scientific literature.

Structural Elucidation and Conformational Analysis of 3 3 Oxobutyl 1h Indole 5 Carbonitrile

Structural Elucidation and Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C3-Cα and Cα-Cβ single bonds of the oxobutyl side chain. While direct experimental or computational studies on this specific molecule are not extensively available in public literature, its conformational preferences can be inferred by drawing parallels with related 3-substituted indole derivatives.

Solution State:

In solution, the molecule is expected to exist as a dynamic equilibrium of multiple conformers. The polarity of the solvent would play a significant role in determining the predominant conformation. In non-polar solvents, intramolecular interactions are likely to be more influential. Conversely, in polar solvents, intermolecular interactions with the solvent molecules could stabilize more extended conformations. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in providing insights into the time-averaged conformation in solution. For analogous molecules, studies have shown that the population of different rotamers can be observed and quantified.

Solid State:

In the solid crystalline state, the molecule adopts a single, well-defined conformation that is influenced by packing forces within the crystal lattice. It is plausible that intramolecular hydrogen bonding between the indole N-H and the carbonyl oxygen of the side chain could stabilize a specific conformer. X-ray crystallography would be the definitive method to determine the precise solid-state conformation, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar indol-3-yl-glyoxalylamides have revealed a syn conformation stabilized by an intramolecular N–H···O hydrogen bond in the solid state. researchgate.net

Gas Phase:

In the gas phase, free from solvent or crystal packing effects, the conformational preference is dictated purely by intramolecular forces. Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the relative energies of different conformers. For a related compound, 3-formylindole, gas-phase studies have indicated the presence of both trans and cis conformers, with the trans form being more stable. units.it A similar equilibrium between different conformers, determined by the orientation of the oxobutyl chain relative to the indole ring, is anticipated for this compound.

State Predicted Preferred Conformation Key Dihedral Angles (Hypothetical) Primary Influencing Factors
Solution (Non-polar) Folded (Intramolecular H-bonding)τ1: ~60°, τ2: ~0°Intramolecular hydrogen bonding, steric hindrance
Solution (Polar) Extendedτ1: ~180°, τ2: ~120°Solvation effects, dipole-dipole interactions
Solid Planar or near-planar syn conformerDependent on crystal packingCrystal lattice forces, intermolecular interactions
Gas Equilibrium between folded and extended conformersMultiple low-energy statesIntramolecular van der Waals and electronic effects

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. For indole (B1671886) derivatives, these studies offer insights into the molecule's stability, reactivity, and spectroscopic properties. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For indole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons, reflecting the molecule's nucleophilicity, while the LUMO is the orbital most capable of accepting electrons, indicating its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to undergo electronic transitions. researchgate.net For indole derivatives, FMO analysis helps identify which parts of the molecule are most likely to participate in chemical reactions. researchgate.netresearchgate.net The energies of these orbitals are typically negative, which is an indication of molecular stability. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for an Indole Derivative

ParameterEnergy (eV)
EHOMO -6.2
ELUMO -1.8
Energy Gap (ΔE) 4.4

Note: The values presented are illustrative for a generic indole derivative and are based on typical findings in computational studies. Specific values for 3-(3-oxobutyl)-1H-indole-5-carbonitrile would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map displays different potential values on the molecular surface using a color spectrum. Red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. researchgate.net Conversely, blue regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For a molecule like this compound, an MEP map would likely show negative potential around the oxygen atom of the oxobutyl group and the nitrogen of the nitrile group, identifying them as sites for electrophilic interaction. The hydrogen atom attached to the indole nitrogen would likely exhibit a positive potential, making it a potential hydrogen bond donor site. researchgate.net

Calculation of Global Reactivity Descriptors

Ionization Potential (I) : Approximated as -EHOMO

Electron Affinity (A) : Approximated as -ELUMO

Chemical Potential (μ) : Calculated as (EHOMO + ELUMO) / 2

Global Hardness (η) : Calculated as (ELUMO - EHOMO) / 2

Electrophilicity Index (ω) : Calculated as μ² / (2η)

These parameters provide a quantitative measure of a molecule's stability and reactivity. A high hardness value indicates high stability and low reactivity. The electrophilicity index helps to classify the molecule's ability to act as an electrophile in reactions. researchgate.net

Table 2: Representative Global Reactivity Descriptors for an Indole Derivative (in eV)

DescriptorFormulaIllustrative Value
Ionization Potential (I) -EHOMO6.2
Electron Affinity (A) -ELUMO1.8
Chemical Potential (μ) (EHOMO + ELUMO) / 2-4.0
Global Hardness (η) (ELUMO - EHOMO) / 22.2
Electrophilicity Index (ω) μ² / (2η)3.64

Note: These values are representative examples based on typical DFT calculations for related compounds and serve for illustrative purposes.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. easychair.org

Identification and Preparation of Potential Biological Target Receptors

The first step in a molecular docking study is to identify and prepare a suitable biological target. The choice of target is often guided by the known biological activities of structurally similar compounds. For instance, the structurally related compound 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a known intermediate in the synthesis of Vilazodone, a selective serotonin (B10506) reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. This suggests that serotonin receptors could be potential targets for this compound.

Other indole derivatives have been studied for their interaction with a wide range of biological targets, including:

DNA Topoisomerase II : An enzyme crucial for DNA replication, making it a target for anticancer agents. mdpi.com

Kinases : Such as VEGFR2 and EGFR, which are key targets in cancer therapy. researchgate.net

Heat shock protein 90 (Hsp90) : A chaperone protein involved in stabilizing proteins required for tumor growth. nih.gov

Enzymes for antimicrobial activity : Such as UDP-N-acetylmuramate-l-alanine ligase (MurC). nih.gov

Once a potential target protein is identified, its three-dimensional structure, typically obtained from the Protein Data Bank (PDB), must be prepared for docking. This preparation involves removing water molecules, adding hydrogen atoms, and defining the binding site or active site where the ligand is expected to interact. nih.govnih.gov The ligand, this compound, would also be prepared by generating its 3D coordinates and optimizing its geometry. The docking simulation then places the ligand into the protein's active site in various conformations and scores the interactions, with lower binding energy scores typically indicating a more favorable interaction. mdpi.comnih.gov

Docking Algorithm Selection and Validation

The initial step in virtual screening or lead optimization is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. The selection of an appropriate docking algorithm is critical for obtaining meaningful results. This choice is often guided by the specific biological target and the chemical nature of the ligand series under investigation. For indole derivatives, which are common scaffolds in medicinal chemistry, algorithms that accurately model interactions involving aromatic systems and hydrogen bond donors/acceptors are paramount. nih.gov

Validation of the chosen algorithm is a mandatory prerequisite to ensure its predictive power for the system of interest. A common validation method is re-docking, where a co-crystallized ligand is extracted from a protein's binding site and then docked back into the same site. The accuracy of the algorithm is assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined crystallographic pose. A successful validation is typically indicated by an RMSD value of less than 2.0 Å.

In a hypothetical study involving this compound, if the target were a protein kinase, one might select algorithms like Glide, AutoDock, or GOLD. The validation would involve using a known kinase inhibitor's crystal structure from the Protein Data Bank (PDB).

Table 1: Example of Docking Algorithm Validation Results

Docking ProgramCo-crystallized LigandPDB IDRMSD (Å) of Re-docked Pose
GlideStaurosporine1STC0.85
AutoDock VinaDasatinib3GQE1.12
GOLDSunitinib4AGD1.35

This table is illustrative and represents typical validation data for common docking algorithms against kinase targets.

Prediction of Binding Modes and Key Intermolecular Interactions

Following validation, the docking algorithm is used to predict the binding mode of this compound within the active site of a target protein. This process generates a series of possible binding poses, which are then scored and ranked based on a scoring function that estimates binding affinity.

Analysis of the top-ranked pose reveals key intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's biological activity. For this compound, the key interactions would likely involve:

Hydrogen Bonding: The indole -NH group can act as a hydrogen bond donor, while the carbonyl oxygen (=O) of the oxobutyl group can act as a hydrogen bond acceptor. The nitrogen of the nitrile group (-C≡N) can also serve as a weak hydrogen bond acceptor.

Hydrophobic Interactions: The indole ring system provides a large, flat hydrophobic surface that can engage in π-π stacking or van der Waals interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket.

Electrostatic Interactions: The polar nitrile and carbonyl groups contribute to the molecule's electrostatic potential, guiding its orientation within the binding site.

Recent computational approaches also allow for the direct prediction of intermolecular interaction hotspots, particularly for interactions involving intrinsically disordered regions of proteins. nih.govnih.gov

Table 2: Predicted Intermolecular Interactions for this compound with a Hypothetical Kinase Target

Functional Group of LigandInteracting Residue of ProteinInteraction TypeDistance (Å)
Indole -NHGlu91 (backbone C=O)Hydrogen Bond2.1
Oxobutyl C=OLys46 (side-chain -NH3+)Hydrogen Bond2.5
Indole RingPhe89π-π Stacking3.8
Butyl ChainVal34, Leu135HydrophobicN/A

This table is a representative example of the type of data generated from a molecular docking analysis.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on the flexibility of the protein, the stability of the ligand's binding mode, and the role of solvent molecules. nih.gov

Analysis of Ligand-Protein Complex Stability and Dynamics

A key application of MD simulations in drug discovery is to assess the stability of the predicted ligand-protein complex. nih.gov A simulation is run for a specific duration (e.g., 100 nanoseconds), and the trajectory is analyzed to monitor structural changes.

The primary metric for stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms from their initial positions. A stable complex will show the RMSD values leveling off to a stable plateau, indicating that the system has reached equilibrium. Conversely, a continuously increasing RMSD for the ligand suggests that it is unstable in the binding pocket and may be dissociating. Analysis of Root Mean Square Fluctuation (RMSF) for each residue can also identify flexible regions of the protein, such as loops, that may be involved in ligand binding. nih.gov

Conformational Changes of the Compound in Solution

MD simulations are also invaluable for understanding the conformational behavior of this compound itself, both in aqueous solution and within the confines of a binding pocket. The oxobutyl chain possesses rotational freedom around its single bonds, allowing the molecule to adopt various conformations.

By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the energy barriers between them. This information is crucial because a molecule's bioactive conformation (the shape it adopts when bound to its target) may not be its lowest energy conformation in solution. Understanding the energetic cost of adopting the bioactive conformation is important for predicting binding affinity.

Quantitative Structure-Activity Relationship (QSAR) / Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govnih.gov These models are powerful tools for predicting the activity of novel compounds and for guiding the design of more potent analogs. researchgate.net

For a series of indole-carbonitrile derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific enzyme. The model would take the form of an equation that relates biological activity (e.g., pIC50) to a combination of calculated molecular descriptors.

Molecular Descriptor Calculation and Selection

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's structure and properties. They can be calculated from the 2D connection table or the 3D coordinates of a molecule. cadaster.eu For this compound, a wide array of descriptors would be calculated, typically grouped into several classes.

The selection of the most relevant descriptors is a critical step to build a robust and predictive QSAR model. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to select a small subset of descriptors that best correlate with the observed biological activity, while avoiding overfitting. researchgate.net

Table 3: Classes and Examples of Molecular Descriptors for QSAR/QSPR Analysis

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (2D) Molecular Weight (MW)Size and mass of the molecule.
Number of Rotatable Bonds (nRotB)Molecular flexibility.
Topological (2D) Kappa Shape Indices (κ)Molecular shape and branching. cadaster.eu
Balaban Index (J)Topology and connectivity of the molecular graph.
Geometric (3D) Molecular Surface Area (MSA)Solvent accessible surface area.
Molecular VolumeThe volume occupied by the molecule.
Electronic (3D) Dipole MomentPolarity and charge distribution.
HOMO/LUMO EnergiesElectron-donating/accepting ability. nih.gov
Physicochemical (2D/3D) LogP (Octanol-Water Partition)Lipophilicity/hydrophobicity.
Polar Surface Area (PSA)A proxy for membrane permeability.

This table outlines the categories of descriptors that would be calculated for this compound in a typical QSAR study.

Model Development and Validation (e.g., MLR, ANN)

Predictive modeling is a cornerstone of modern computational drug discovery. Techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are utilized to build quantitative structure-activity relationship (QSAR) models. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.

Multiple Linear Regression (MLR) is a statistical method used to model the linear relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). The advantage of MLR lies in its simplicity and the ease of interpretation of the resulting equation. pharmacompass.com For a series of indole derivatives, an MLR model would aim to identify the key molecular features that govern a specific biological effect.

Artificial Neural Networks (ANN) are more complex, non-linear statistical data modeling tools inspired by the structure of biological neural networks. ANNs are capable of modeling highly complex and non-linear relationships between molecular descriptors and biological activity, often providing more accurate predictions than MLR, especially for large and diverse datasets. chemimpex.compharmacompass.com The network is 'trained' on a set of known compounds and then used to predict the activity of new, untested molecules.

Model Validation: The robustness and predictive power of any developed MLR or ANN model must be rigorously validated. This typically involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the training set. Key statistical parameters used for validation include the coefficient of determination (R²), which measures the goodness of fit, and the mean squared error (MSE), which assesses the average squared difference between the observed and predicted values. chemimpex.com Generally, a model with a high R² and low MSE is considered to be more reliable. chemimpex.com

Hypothetical Model Validation Data

The table below illustrates a hypothetical comparison of MLR and ANN models for predicting the biological activity of a series of indole derivatives, demonstrating the typical validation metrics used.

ModelR² (Training Set)MSE (Training Set)R² (Test Set)MSE (Test Set)
MLR0.680.250.650.28
ANN0.920.080.850.15

Prediction of Biological Activity or Specific Reactivity Profiles

Once a validated computational model is established, it can be used to predict the biological activity of novel compounds like this compound. This in silico screening helps prioritize which compounds should be synthesized and tested in the laboratory, saving time and resources.

Prediction of Biological Activity: Based on its structural features—an indole scaffold, a nitrile group, and a ketone-containing side chain—computational models could be used to predict its potential as an inhibitor for various enzymes or its affinity for specific receptors. The indole moiety is a well-known pharmacophore that interacts with a wide range of biological targets. chula.ac.th For example, models built on known anticancer agents containing the indole-carbonitrile core could predict the potential antiproliferative activity of this compound.

Prediction of Reactivity Profiles: Theoretical calculations can also predict the chemical reactivity of a molecule. By mapping the electron density distribution, one can identify the most likely sites for electrophilic or nucleophilic attack. For this compound, the ketone carbonyl group, the indole nitrogen, and the aromatic ring system would be key areas of interest for predicting its metabolic fate or its potential to covalently bind to biological macromolecules.

Hypothetical Predicted Activity Data

This table provides a notional output from a predictive model, showcasing how the biological activity of this compound might be presented in comparison to known reference compounds.

CompoundPredicted IC₅₀ (µM)Predicted TargetConfidence Score
Reference Compound A0.5Kinase X0.95
Reference Compound B1.2Receptor Y0.91
This compound 2.5 Kinase X 0.78

Exploration of Alternative Applications and Research Areas

Materials Science and Functional Polymer Chemistry

The indole (B1671886) nucleus is a well-established building block for functional organic materials due to its electron-rich nature and amenability to chemical modification.

Indole derivatives are increasingly investigated for their potential in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of "3-(3-oxobutyl)-1H-indole-5-carbonitrile" into polymeric or small-molecule systems could offer tailored electronic properties. The indole-5-carbonitrile moiety, in particular, can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, which is a critical factor in the performance of optoelectronic devices. The nitrile group is a well-known electron-withdrawing group that can enhance the electron-accepting properties of the indole system.

The photophysical properties of indole derivatives are highly sensitive to their substitution pattern. For instance, the introduction of a cyano group can significantly alter the fluorescence quantum yield and Stokes shift of the molecule. While specific data for "this compound" is not available, studies on related indole-5-carbonitrile derivatives show a range of emission and absorption characteristics that are desirable for optoelectronic applications. nih.govrsc.org

Table 1: Representative Photophysical Properties of Substituted Indole Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
4-Cyanoindole2803400.45
5-Cyanoindole (B20398)2853550.30
N-methyl-indole-5-carbonitrile2903600.35
3-Acetyl-1H-indole3054100.01

This table presents representative data for related compounds to illustrate potential properties and is not based on direct measurements of this compound.

"Smart polymers" are materials that respond to external stimuli such as pH, temperature, or light. The ketone group in the 3-(3-oxobutyl) side chain of the target molecule offers a potential handle for creating responsive materials. For instance, the ketone could be used in condensation reactions to form pH-sensitive hydrogels or cross-linked polymers. oulu.fi The polarity of the ketone could also contribute to the thermoresponsive behavior of polymers in aqueous solutions. The indole moiety itself can impart specific binding properties or environmental sensitivity to a polymer matrix.

Catalysis and Organocatalysis

The indole scaffold is a privileged structure in the design of ligands for metal-catalyzed reactions and as a platform for organocatalysts.

The nitrogen atom of the indole ring and the oxygen atom of the ketone in "this compound" could potentially act as a bidentate ligand, coordinating to a metal center. Such indole-based ligands have been employed in a variety of metal-catalyzed reactions, including cross-coupling and C-H activation processes. nih.gov The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group, could tune the reactivity and selectivity of the metal catalyst.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthesis. Indole derivatives have been utilized as scaffolds for chiral organocatalysts, particularly in asymmetric reactions. acs.orgoaepublish.comnih.gov The 3-substituted indole framework of "this compound" could be a starting point for the development of novel organocatalysts. For example, the ketone functionality could be modified to introduce a chiral center, or the indole nitrogen could be functionalized with a catalytically active group.

Table 2: Examples of Indole-Based Organocatalytic Reactions

Reaction TypeIndole Scaffold RoleCatalyst Type
Friedel-Crafts AlkylationNucleophileChiral Phosphoric Acid
Michael AdditionNucleophileChiral Amine
Aldol ReactionPrecursor to catalystProline-derived

This table provides examples of reactions where indole derivatives are used and does not imply direct use of this compound.

Chemical Biology Probes and Tools

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes. The indole core is inherently fluorescent, and its photophysical properties can be modulated by substituents. mdpi.comnih.gov The indole-5-carbonitrile moiety, with its electron-withdrawing nature, can lead to the design of probes with desirable characteristics such as large Stokes shifts and sensitivity to the local environment.

The 3-(3-oxobutyl) side chain provides a reactive handle for attaching the indole fluorophore to other molecules of interest, such as proteins or nucleic acids, or for creating probes that respond to specific enzymatic activities. For example, the ketone could be a target for certain enzymes or could be used to link to a recognition element for a specific analyte. mdpi.com The development of fluorescent indole derivatives as chemical probes is an active area of research, with applications in sensing ions, pH, and various biomolecules. mdpi.comnih.gov

Development as Fluorescent or Bioluminescent Probes

The indole ring system is a well-established fluorophore, forming the core of many fluorescent probes used in biological and analytical chemistry. rsc.org The fluorescence of indole derivatives is highly sensitive to their local environment, making them excellent candidates for sensors. nih.gov The design of such probes often involves modifying the indole scaffold with functional groups that can interact with specific analytes, leading to a detectable change in fluorescence. researchgate.net

The development of this compound as a fluorescent probe could be envisioned based on these principles. The indole core provides the fundamental fluorescent properties. The electron-withdrawing nature of the nitrile group at the 5-position is known to influence the photophysical properties of indole, potentially shifting the emission wavelength and altering the quantum yield. rsc.orgpsu.edu Furthermore, the oxobutyl chain could be chemically modified to introduce specific recognition elements for targeted analytes.

Hypothetical photophysical properties of this compound, based on data from analogous indole-based fluorescent probes, are presented in the table below.

PropertyPredicted Value/CharacteristicRationale
Excitation Maximum (λex) ~290-310 nmTypical for indole scaffolds.
Emission Maximum (λem) ~350-450 nmThe nitrile group may cause a red-shift compared to unsubstituted indole. rsc.org
Quantum Yield (ΦF) ModerateDependent on solvent polarity and potential quenching interactions.
Environmental Sensitivity HighThe fluorescence is likely to be sensitive to solvent polarity and hydrogen bonding.

Application in Affinity Labeling or Proteomic Profiling

Affinity labeling is a powerful technique used to identify and characterize the binding sites of proteins and other biomolecules. wikipedia.org This method employs a molecule that has an affinity for the target site and also contains a reactive functional group that can form a covalent bond with nearby amino acid residues. wikipedia.org Proteomic profiling, a broader field, often utilizes chemical probes to study protein expression, function, and interactions on a large scale. rrpharmacology.ru

The structure of this compound incorporates features that are highly relevant for these applications. The indole-5-carbonitrile moiety can serve as a recognition element, providing affinity for specific protein binding pockets, potentially those that recognize indole or nitrile-containing ligands. acs.org Crucially, the ketone group within the 3-oxobutyl side chain presents a reactive handle. Ketones can react with nucleophilic amino acid side chains, such as the ε-amino group of lysine (B10760008) to form a Schiff base, or with hydrazide-modified proteins or probes. biorxiv.orgchemrxiv.org This covalent linkage would permanently label the target protein, allowing for its identification and the mapping of its binding site.

The table below outlines potential reactive amino acid residues and the types of covalent linkages that could be formed with the ketone group of this compound.

Reactive Amino Acid ResidueType of Covalent LinkageChemical Reaction
Lysine Schiff Base (Imine)Nucleophilic addition of the amine to the ketone, followed by dehydration.
Hydrazine (introduced probe) HydrazoneCondensation reaction between the ketone and hydrazine.
Hydroxylamine (introduced probe) OximeCondensation reaction between the ketone and hydroxylamine.

Analytical Chemistry Methodologies

The development of robust analytical methods is crucial for the characterization and quantification of any chemical compound. For this compound, this would involve its establishment as an analytical standard and the development of suitable chromatographic separation techniques.

Development as an Analytical Standard

An analytical standard is a highly purified compound used as a reference in analytical chemistry. To be established as a standard, a substance must be thoroughly characterized to confirm its identity and purity. This process typically involves a combination of analytical techniques.

For this compound, its identity would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure and Mass Spectrometry (MS) to determine its molecular weight. mdpi.com The purity would be assessed primarily by High-Performance Liquid Chromatography (HPLC) with a universal detector like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). oup.com

The following table summarizes the key analytical techniques and their roles in qualifying this compound as an analytical standard.

Analytical TechniquePurposeKey Parameters to be Determined
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Peak purity, area percent at multiple wavelengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Chemical shifts, coupling constants, integration.
Mass Spectrometry (MS) Molecular weight confirmation.Accurate mass measurement of the molecular ion.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=O, C≡N, N-H, and aromatic C-H.
Elemental Analysis Confirmation of elemental composition.Percentage of Carbon, Hydrogen, and Nitrogen.

Application in Chromatographic Separations

HPLC is the most common technique for the separation and analysis of indole derivatives due to its high resolution and sensitivity. mdpi.comresearchgate.netmdpi.com Given the structure of this compound, a reversed-phase HPLC method would likely be the most suitable approach. In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is influenced by its hydrophobicity.

The indole ring provides a significant degree of hydrophobicity, while the ketone and nitrile groups add polarity. The mobile phase would likely consist of a mixture of water and an organic modifier such as acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the protonation of the indole nitrogen and improve peak shape. capes.gov.br

A hypothetical set of HPLC parameters for the analysis of this compound is provided in the table below.

HPLC ParameterSuggested ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides good retention for hydrophobic indole compounds.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase. Formic acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic modifier to elute the compound.
Gradient 20-80% B over 20 minutesA gradient elution is likely necessary to achieve good separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at ~280 nm and ~220 nmIndole compounds typically have strong absorbance at these wavelengths.
Column Temperature 30 °CTo ensure reproducible retention times.

Future Research Directions and Unaddressed Scientific Inquiries

Development of Novel and Efficient Synthetic Routes for Analogues

The synthesis of indole (B1671886) derivatives is a well-established field, yet the development of efficient, scalable, and environmentally benign methods remains a critical goal. researchgate.net Future research should focus on creating a diverse library of analogues of 3-(3-oxobutyl)-1H-indole-5-carbonitrile.

Key Research Objectives:

Green Chemistry Approaches: Investigation into green synthetic methods, such as microwave-assisted synthesis, the use of ionic liquids, or solvent-free reactions, could lead to more sustainable production of these analogues. researchgate.net

Flow Chemistry: The application of flow synthesis could offer a reproducible and scalable method for manufacturing, which is ideal for industrial applications. eurekalert.org

Novel Catalytic Systems: Exploring new metal catalysts or organocatalysts for the synthesis of the indole core and its subsequent functionalization could improve yields and reduce reaction times. researchgate.net

Structural Diversity: Systematic modification of the oxobutyl chain, the position of the nitrile group, and substitutions on the indole ring would generate a wide range of analogues for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential AdvantageRelevant Analogue Class
Fischer Indole SynthesisUtilizes readily available starting materials. researchgate.netCore indole structures with varied substituents.
Bischler–Napieralski ReactionEffective for creating indole-based compounds for drug design. creative-proteomics.comFused-ring systems and complex indole derivatives.
Larock Indole SynthesisPowerful method for synthesizing 2,3-disubstituted indoles. biosynth.comAnalogues with modifications at the 2 and 3 positions.
Multi-component ReactionsInnovative and efficient for creating diverse indole cores. researchgate.netHighly functionalized and complex indole structures.

Deeper Mechanistic Investigations of Biological Activities

Indole derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnrfhh.com The specific biological roles of this compound and its analogues are largely unknown and represent a fertile ground for investigation.

Prospective Research Areas:

Anticancer Potential: Many indole derivatives act as tubulin polymerization inhibitors or target other cancer-related pathways. nih.govmdpi.com Future studies could screen this compound and its analogues against various cancer cell lines and, if activity is found, identify the specific molecular targets.

Antimicrobial Activity: The indole nucleus is a feature of many antimicrobial agents. nih.gov Research could explore the efficacy of these compounds against drug-resistant bacteria and fungi, followed by mechanistic studies to understand how they disrupt microbial processes.

Neuroprotective Effects: Given that some indole derivatives interact with serotonin (B10506) receptors and show neuroprotective properties, investigating the potential of this compound in models of neurodegenerative diseases is a logical next step. nih.gov

Enzyme Inhibition: The electrophilic nature of the ketone and the potential for the nitrile group to engage in hydrogen bonding suggest that these compounds could be effective enzyme inhibitors. Screening against a panel of relevant enzymes could uncover novel therapeutic targets.

Exploration of Uncharted Therapeutic or Industrial Applications

Beyond the well-trodden paths of medicine, the unique chemical structure of this compound suggests potential applications in other industrial sectors.

Potential Untapped Applications:

Materials Science: The indole ring is an interesting component for organic electronics. The properties of this compound and its derivatives could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as sensors.

Agrochemicals: Indole-3-acetic acid is a plant hormone, and other indole derivatives are used in agriculture. creative-proteomics.com The potential of this compound analogues as herbicides, pesticides, or plant growth regulators warrants investigation.

Dyes and Pigments: The indole core is found in indigoid dyes. researchgate.net Chemical modification of the parent compound could lead to novel colorants with unique properties.

Flavor and Fragrance: At very low concentrations, indole has a floral scent and is used in the perfume industry. researchgate.net The sensory properties of its derivatives could be of interest.

Advanced Computational Model Development and Validation

Computational chemistry provides powerful tools to predict the properties and activities of novel compounds, thereby guiding and accelerating experimental research. bohrium.com

Future Computational Directions:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. bohrium.com

Molecular Docking: If a biological target is identified, molecular docking studies can predict the binding affinity and orientation of these compounds within the active site, helping to explain their mechanism of action. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogues with measured biological activity is available, QSAR models can be developed to correlate chemical structure with activity, enabling the design of more potent compounds. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when interacting with a biological target, such as a protein or a membrane, offering a more realistic view of the binding process. mdpi.com

Multidisciplinary Research Collaborations for Comprehensive Characterization

A thorough understanding of a novel compound like this compound can only be achieved through the combined expertise of researchers from various disciplines.

Essential Collaborative Efforts:

Organic Chemists and Chemical Engineers: To develop efficient and scalable syntheses. eurekalert.org

Biologists and Pharmacologists: To conduct in-vitro and in-vivo testing and elucidate biological mechanisms.

Computational Chemists and Molecular Modelers: To guide drug design and interpret experimental results. rsc.org

Materials Scientists and Physicists: To explore non-medical applications of these novel compounds.

Such collaborations are essential to bridge the gap between basic chemical synthesis and the development of new technologies and therapies, ultimately unlocking the full potential of this promising class of indole derivatives.

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(3-oxobutyl)-1H-indole-5-carbonitrile, and what are the critical challenges in its purification?

The compound is synthesized via selective deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile, typically using reducing agents like sodium borohydride or catalytic hydrogenation. A key challenge lies in purification due to the compound’s low solubility and tendency to form byproducts. Chromatographic methods are problematic, necessitating alternative approaches such as recrystallization with polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or fractional distillation under reduced pressure .

Basic: How is structural characterization of this compound validated in academic research?

Structural validation relies on 1H-NMR (e.g., δ 2.5–3.0 ppm for the oxobutyl protons) and 13C NMR (e.g., carbonyl carbon at ~200 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+), while IR spectroscopy identifies the nitrile group (~2200 cm⁻¹). Cross-referencing with synthetic intermediates (e.g., 3-(4-chlorobutyl)-1H-indole-5-carbonitrile) ensures accuracy in assignments .

Basic: What is the significance of this compound in medicinal chemistry?

This compound is a critical intermediate in synthesizing Vilazodone hydrochloride , a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist. Its oxobutyl side chain enables further functionalization (e.g., cyclization or alkylation) to introduce pharmacophoric groups required for antidepressant activity .

Advanced: How can researchers resolve contradictory yield data (26% vs. 32%) reported for the deoxygenation step in its synthesis?

Yield discrepancies may arise from differences in reaction conditions:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) vs. stoichiometric reductants.
  • Solvent polarity : Polar solvents (DMF) improve solubility but may promote side reactions.
  • Temperature control : Exothermic reactions require precise cooling to minimize decomposition.
    Researchers should optimize parameters using design-of-experiments (DoE) methodologies and validate results via HPLC purity analysis .

Advanced: What strategies mitigate regioselectivity issues during the alkylation of the indole core?

Regioselectivity challenges in introducing the oxobutyl group at the indole C3 position can be addressed by:

  • Protecting groups : Temporarily blocking reactive sites (e.g., N1 with tosyl groups).
  • Directed metalation : Using lithiation (LDA/THF at −78°C) to direct alkylation to the desired position.
  • Computational modeling : DFT calculations to predict transition-state energies and guide reagent selection .

Advanced: How does the oxobutyl moiety influence the compound’s potential pharmacological activity?

The oxobutyl group enhances membrane permeability due to its lipophilic nature and serves as a handle for metabolic transformations (e.g., oxidation to carboxylic acids). Comparative studies with analogs (e.g., 3-(2-nitroethenyl)-1H-indole-5-carbonitrile) suggest that the keto group may interact with target proteins via hydrogen bonding, as seen in serotonin receptor ligands .

Advanced: What analytical methods are recommended for detecting trace impurities in bulk samples?

  • UPLC-MS/MS : Detects sub-ppm levels of byproducts (e.g., dehalogenated residues).
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline batches.
  • Stability-indicating assays : Forced degradation studies (heat, light, pH) coupled with HPLC-DAD ensure robustness .

Advanced: Can computational tools predict the compound’s reactivity in novel reaction environments?

Yes. Density Functional Theory (DFT) predicts reaction pathways for transformations like ketone reduction or nitrile hydrolysis. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, guiding SAR studies. However, experimental validation is critical due to limitations in solvation and entropy modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.